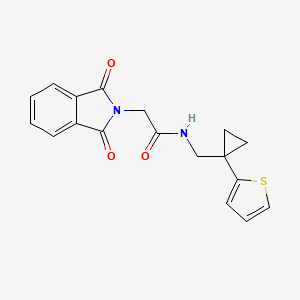
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry.
科学研究应用
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In organic synthesis, this compound has been used as a building block for the synthesis of various bioactive molecules. In biochemistry, this compound has been studied for its potential as a ligand for various receptors.
作用机制
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to bind to certain receptors in the body, which may lead to the activation or inhibition of various cellular pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide are still being studied. However, it has been shown to have significant effects on the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide in lab experiments include its high purity and quality, as well as its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its relatively high cost, which may make it difficult to use in large-scale experiments.
未来方向
There are many future directions for the study of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide. One of the most promising areas of research is the development of new anticancer agents based on this compound. Other areas of research include the study of its potential applications in the treatment of various diseases, such as inflammation and oxidative stress. Additionally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production methods.
合成方法
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves several steps. The first step involves the reaction of 2,3-pyridinedicarboxylic anhydride with cyclopropylamine to form the intermediate compound, which is then reacted with 2-(bromomethyl)thiophene to form the final product. This synthesis method has been optimized to yield high-quality and pure products, making it suitable for large-scale production.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-15(19-11-18(7-8-18)14-6-3-9-24-14)10-20-16(22)12-4-1-2-5-13(12)17(20)23/h1-6,9H,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVJBCVBXJQALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)
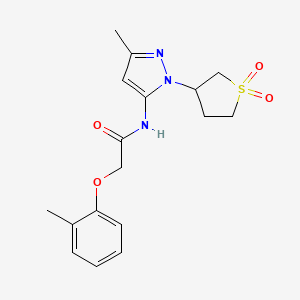
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)
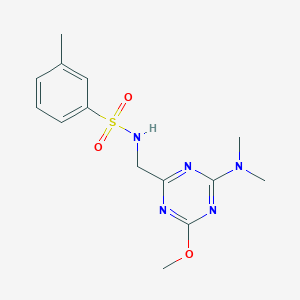
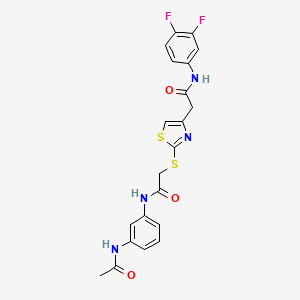
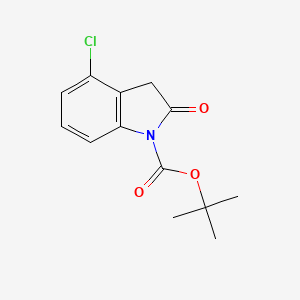
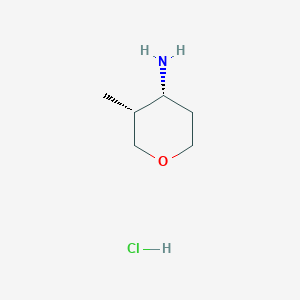
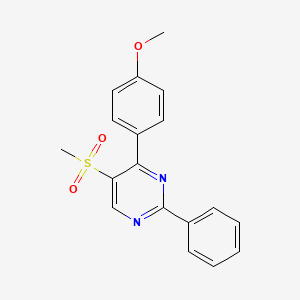
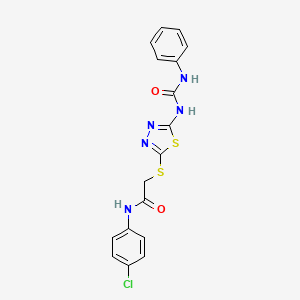
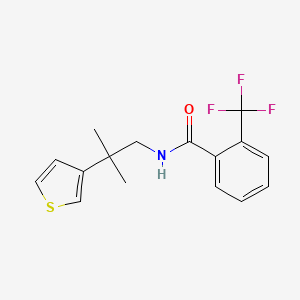
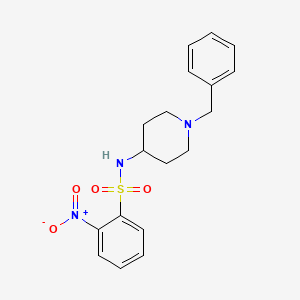
![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)
![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)
![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)